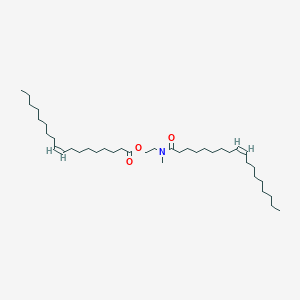
N-methyl-N-(2-oleoyloxyethyl)oleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-oleoyloxyethyl)oleamide is a chemical compound known for its unique structure and properties It is an amide derivative of oleic acid, featuring a long hydrocarbon chain with a double bond, making it a fatty acid amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oleoyloxyethyl)oleamide typically involves the reaction of oleic acid with N-methyl-N-(2-hydroxyethyl)amine. The reaction is catalyzed by an acid catalyst, such as orthophosphoric acid, and is carried out at elevated temperatures, around 140°C . The process involves the formation of an ester intermediate, which then undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-oleoyloxyethyl)oleamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the oleic acid moiety to a single bond, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups
Aplicaciones Científicas De Investigación
N-methyl-N-(2-oleoyloxyethyl)oleamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides in various chemical reactions and processes.
Biology: This compound is investigated for its potential biological activities, including its role in cell signaling and membrane dynamics.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-oleoyloxyethyl)oleamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, including cannabinoid receptors and fatty acid amide hydrolase (FAAH) . These interactions can influence cellular processes such as signal transduction, membrane fluidity, and neurotransmission, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-methyl-N-(2-oleoyloxyethyl)oleamide include:
N-oleoylethanolamine: Another fatty acid amide with similar structural features but different biological activities.
N-palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective properties.
Anandamide: An endocannabinoid with significant roles in the nervous system.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its ability to interact with multiple molecular targets and modulate various pathways sets it apart from other similar compounds, making it a valuable subject of scientific research and industrial applications.
Propiedades
Número CAS |
54479-55-9 |
|---|---|
Fórmula molecular |
C39H73NO3 |
Peso molecular |
604.0 g/mol |
Nombre IUPAC |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(41)40(3)36-37-43-39(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-37H2,1-3H3/b20-18-,21-19- |
Clave InChI |
FJPBUHJLFXXTPB-AUYXYSRISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
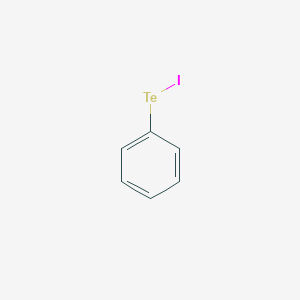

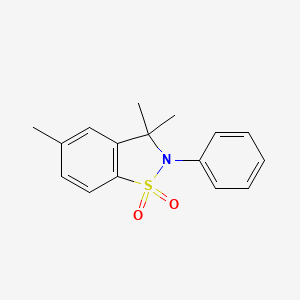

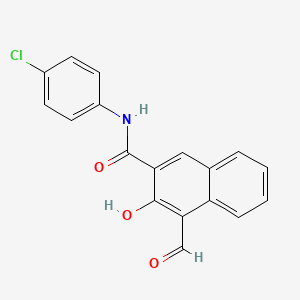

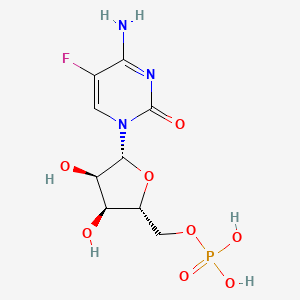
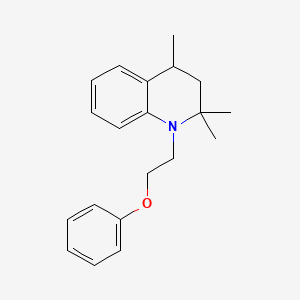
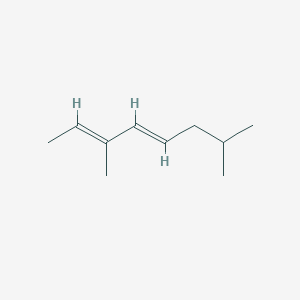
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
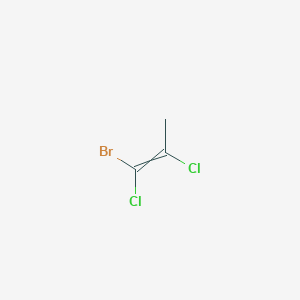
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
